(4R,5R)-2,7-Dimethyloctane-4,5-diamine
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Overview
Description
(4R,5R)-2,7-Dimethyloctane-4,5-diamine is an organic compound with a unique stereochemistry It is characterized by the presence of two amine groups attached to a carbon chain with specific chiral centers at the 4th and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,7-Dimethyloctane-4,5-diamine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a diketone, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,7-Dimethyloctane-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of amide derivatives.
Scientific Research Applications
(4R,5R)-2,7-Dimethyloctane-4,5-diamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (4R,5R)-2,7-Dimethyloctane-4,5-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding to specific sites. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-2,7-Dimethyloctane-4,5-diamine: The enantiomer of the compound with opposite stereochemistry.
(4R,5R)-1,2-Dithiane-4,5-diol: A compound with similar stereochemistry but different functional groups.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another compound with similar chiral centers but different substituents.
Uniqueness
(4R,5R)-2,7-Dimethyloctane-4,5-diamine is unique due to its specific combination of chiral centers and functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in the synthesis of complex, chiral molecules.
Properties
Molecular Formula |
C10H24N2 |
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Molecular Weight |
172.31 g/mol |
IUPAC Name |
(4R,5R)-2,7-dimethyloctane-4,5-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-10H,5-6,11-12H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
LKIULKWWFDXWAO-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](CC(C)C)N)N |
Canonical SMILES |
CC(C)CC(C(CC(C)C)N)N |
Origin of Product |
United States |
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